![molecular formula C26H24N4O7S3 B2843968 (Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-00-4](/img/structure/B2843968.png)
(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a complex organic molecule. It contains a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl motif, which is found in many natural products and synthetic molecules with a diverse range of biological activities .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a core component of the compound, involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group, a benzoyl group, and a benzo[d]thiazol-3(2H)-yl group. These groups contribute to the compound’s chemical properties and biological activity .Chemical Reactions Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one involves several chemical reactions, including cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Other reactions include carbonylation, carbomylation, and C-H activation by a directing group .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Imidazoisoquinolines Synthesis : A study focused on the efficient synthesis of imidazoisoquinolines, a compound structurally related to the chemical , using hypervalent iodine(III) reagents. This method, involving cyclization of phenacylisoquinolinium bromide, is relevant due to the potential anti-inflammatory and antirhinoviral properties of such compounds (Hou, Wang, Huang, & Chen, 2004).
Functionalized Isoquinolines Synthesis : Another study on the synthesis of functionalized 4-bromo-1,2-dihydroisoquinolines, which are chemically similar, proposed a bromonium ylide as a key intermediate. The study's relevance lies in its exploration of the synthesis process and potential pharmaceutical applications (He, Shi, Cheng, Man, Yang, & Li, 2016).
Sulfonylated Heterocycles Synthesis : Research on the visible-light-driven sulfonylation/cyclization of N-methacryloyl-2-phenylbenzoimidazoles to produce sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones highlighted the importance of these compounds in antitumor activity. This study is significant for understanding the chemical properties and potential applications of sulfonylated heterocycles (Wang, Sun, Huang, Liu, Tang, Li, Hu, He, & Gao, 2021).
Biological and Pharmacological Applications
Antibacterial and Antituberculosis Activity : A study on the synthesis of 3-heteroarylthioquinoline derivatives, which are structurally related, revealed significant in vitro antituberculosis and cytotoxicity effects. This research is pertinent for its insights into the biological activity and potential medicinal use of these compounds (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Antimicrobial and Anti-inflammatory Properties : Another study on the synthesis of bioactive molecules like fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole indicated antimicrobial and anti-inflammatory activities. These findings contribute to the understanding of the potential biological applications of similar compounds (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O7S3/c1-37-24(31)16-30-22-11-10-21(39(27,33)34)14-23(22)38-26(30)28-25(32)18-6-8-20(9-7-18)40(35,36)29-13-12-17-4-2-3-5-19(17)15-29/h2-11,14H,12-13,15-16H2,1H3,(H2,27,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZNCWMPGHPLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2843886.png)
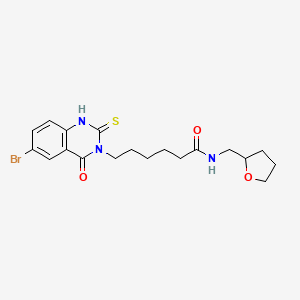
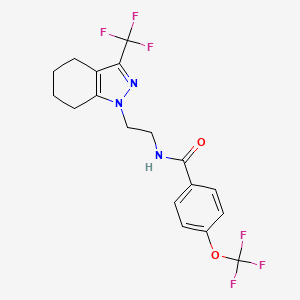

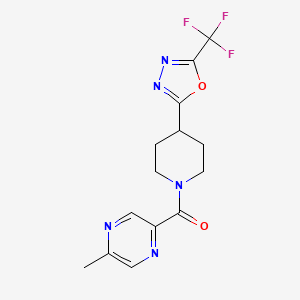
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(methylthio)benzamide](/img/structure/B2843894.png)
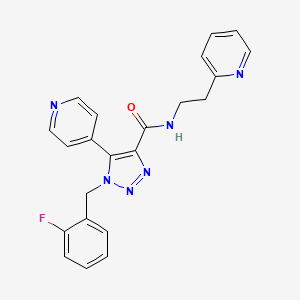
![5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2843896.png)
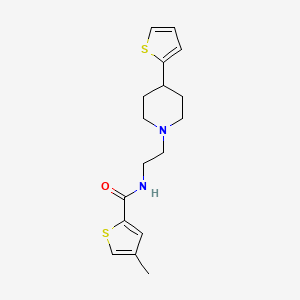
![N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2843903.png)
![8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide](/img/structure/B2843904.png)
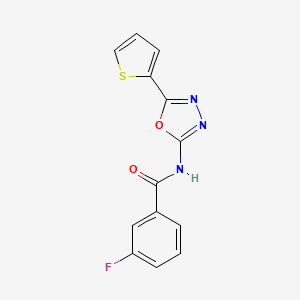
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2843908.png)